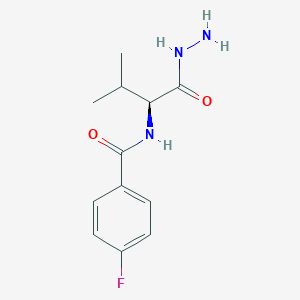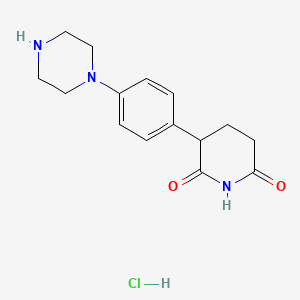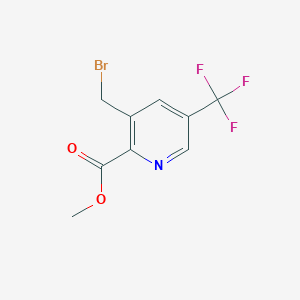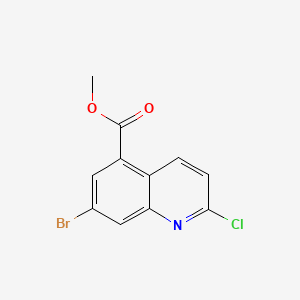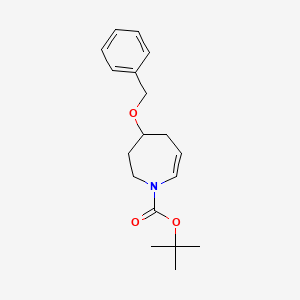
5-Bromo-2-methoxy-4,6-dimethyl-3-pyridinecarboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-methoxy-4,6-dimethyl-3-pyridinecarboxaldehyde is a brominated derivative of pyridinecarboxaldehyde, featuring a methoxy group and two methyl groups on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Halogenation: Bromination of the corresponding pyridinecarboxaldehyde precursor.
Methoxylation: Introduction of the methoxy group via nucleophilic substitution reactions.
Methylation: Addition of methyl groups through electrophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process involving the controlled addition of bromine, methanol, and methylating agents under specific reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: Oxidation reactions can convert the aldehyde group to carboxylic acids.
Reduction: Reduction reactions can reduce the aldehyde group to alcohols.
Substitution: Substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include nucleophiles such as amines and halides.
Major Products Formed:
Oxidation: 5-Bromo-2-methoxy-4,6-dimethyl-3-pyridinecarboxylic acid.
Reduction: 5-Bromo-2-methoxy-4,6-dimethyl-3-pyridinecarbinol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalyst: Potential use as a catalyst in organic reactions.
Biology:
Biological Activity: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
Drug Development: Potential application in the development of new pharmaceuticals targeting various diseases.
Industry:
Material Science: Used in the production of advanced materials with specific properties.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its biological activity, influencing its binding affinity and reactivity with biological molecules.
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-4,6-dimethyl-3-pyridinecarboxaldehyde: Lacks the bromine atom.
5-Bromo-2-methoxy-3-pyridinecarboxaldehyde: Lacks the methyl groups at the 4 and 6 positions.
Uniqueness:
The presence of both bromine and methoxy groups on the pyridine ring makes 5-Bromo-2-methoxy-4,6-dimethyl-3-pyridinecarboxaldehyde unique compared to its analogs, contributing to its distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
531521-29-6 |
|---|---|
Molekularformel |
C9H10BrNO2 |
Molekulargewicht |
244.08 g/mol |
IUPAC-Name |
5-bromo-2-methoxy-4,6-dimethylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H10BrNO2/c1-5-7(4-12)9(13-3)11-6(2)8(5)10/h4H,1-3H3 |
InChI-Schlüssel |
YJGLWLJPDJMHJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC(=C1Br)C)OC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(Hydroxymethyl)-11,15,15-trimethyl-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadeca-4,8-dien-6-one](/img/structure/B15362516.png)
![(2S)-1,1,1-trifluoro-2-[methyl(sulfamoyl)amino]propane](/img/structure/B15362529.png)
![(3S,6R)-5-Benzyloxycarbonyl-2,2-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B15362533.png)
![4-[2-(3-Fluorophenyl)-vinyl]pyridine](/img/structure/B15362534.png)
![3-Azabicyclo[4.1.0]heptan-6-ol;2,2,2-trifluoroacetic acid](/img/structure/B15362548.png)
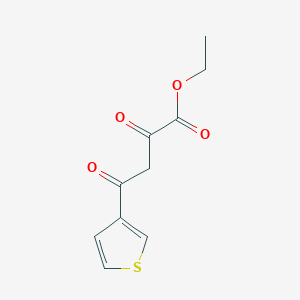
![Methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3S)-2-oxopyrrolidin-3-YL]propanoate](/img/structure/B15362560.png)
